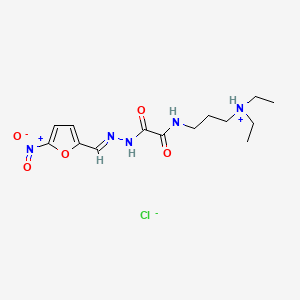
schizostatin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
schizostatin E is a novel squalene synthase inhibitor produced by the mushroom Schizophyllum commune. It has garnered significant attention due to its potent inhibitory effects on squalene synthase, an enzyme crucial in the biosynthesis of sterols, including cholesterol . This compound has shown promise in various scientific research applications, particularly in the fields of medicine and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of schizostatin involves a highly regio- and stereoselective coupling reaction of an allylic bromide with an organocopper reagent to acetylenedicarboxylate . The Z-isomer of schizostatin was also synthesized using the stereoselective syn-addition of an organocopper reagent to acetylenedicarboxylate .
Industrial Production Methods: schizostatin E is produced industrially through microbial fermentation. The mycelia of Schizophyllum commune SANK 17785 are inoculated into a seed medium containing yeast extract and fresh potato. The seed culture is incubated, followed by transfer to larger fermentation vessels. The production of schizostatin begins around day 2 of fermentation .
Analyse Des Réactions Chimiques
Types of Reactions: schizostatin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
schizostatin E has a wide range of scientific research applications:
Mécanisme D'action
schizostatin E exerts its effects by competitively inhibiting squalene synthase, an enzyme involved in the conversion of farnesyl pyrophosphate to squalene . This inhibition disrupts the biosynthesis of sterols, including cholesterol, thereby reducing cholesterol levels in the body . The molecular targets and pathways involved include the isoprenoid pathway and the sterol biosynthesis pathway .
Comparaison Avec Des Composés Similaires
Squalestatins/Zaragozic Acids: These compounds are also potent squalene synthase inhibitors and have similar cholesterol-lowering effects.
Lipophilic 1,1-Bisphosphonates: These compounds inhibit squalene synthase and are orally active cholesterol-lowering agents.
Uniqueness of schizostatin E: this compound is unique due to its specific origin from the mushroom Schizophyllum commune and its distinct chemical structure, which includes a trans-dicarboxylic acid moiety . This structural uniqueness contributes to its potent and selective inhibition of squalene synthase .
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(E)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]but-2-enedioic acid |
InChI |
InChI=1S/C20H30O4/c1-15(2)8-5-9-16(3)10-6-11-17(4)12-7-13-18(20(23)24)14-19(21)22/h8,10,12,14H,5-7,9,11,13H2,1-4H3,(H,21,22)(H,23,24)/b16-10+,17-12+,18-14+ |
Clé InChI |
XNZYMBLMYICBGE-ABTLALLYSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\C(=O)O)/C(=O)O)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C)C |
Synonymes |
schizostatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(5-bromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1243094.png)

![4-amino-N'-[(E)-(4-nitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1243096.png)

![2-[(2E)-2-(1-pyridin-4-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243098.png)
![N-(2,4-difluorophenyl)-2-[2-methylimino-4-oxo-3-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1243099.png)
![ethyl 3-hydroxy-3-[2-(2-phenylethyl)-1H-benzimidazol-4-yl]propanoate](/img/structure/B1243101.png)



![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1243106.png)
